[(3S,8R,9S,10R,13S,14S,17S)-3,7-dihydroxy-7,10,13,17-tetramethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
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Overview
Description
[(3S,8R,9S,10R,13S,14S,17S)-3,7-dihydroxy-7,10,13,17-tetramethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate is a synthetic steroidal compound It is structurally related to androgens and estrogens, which are naturally occurring hormones in the human body
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,8R,9S,10R,13S,14S,17S)-3,7-dihydroxy-7,10,13,17-tetramethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate typically involves multiple steps, starting from simpler steroidal precursors. One common route involves the acetylation of the corresponding triol. The reaction conditions often include the use of acetic anhydride in the presence of a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve microbial biotransformation processes. Microbial biotransformation offers a cost-effective and environmentally friendly method for producing steroidal intermediates. Specific strains of bacteria or fungi are used to convert precursor steroids into the desired product through enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions
[(3S,8R,9S,10R,13S,14S,17S)-3,7-dihydroxy-7,10,13,17-tetramethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups into ketones or aldehydes.
Reduction: This reaction can reduce ketones or aldehydes back to hydroxyl groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triol can yield ketones, while reduction can regenerate the hydroxyl groups.
Scientific Research Applications
[(3S,8R,9S,10R,13S,14S,17S)-3,7-dihydroxy-7,10,13,17-tetramethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of hormonal disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and research chemicals.
Mechanism of Action
The mechanism of action of [(3S,8R,9S,10R,13S,14S,17S)-3,7-dihydroxy-7,10,13,17-tetramethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate involves its interaction with specific receptors in the body. It binds to androgen and estrogen receptors, modulating their activity and influencing various physiological processes. The molecular targets include nuclear receptors that regulate gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
Estradiol 17β-acetate: Another steroidal compound with similar structural features but different functional groups.
17alpha-alkynylestra-4,9(10)-diene-3beta,17beta-diols: Compounds with similar core structures but different substituents.
Uniqueness
[(3S,8R,9S,10R,13S,14S,17S)-3,7-dihydroxy-7,10,13,17-tetramethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity. Its ability to interact with both androgen and estrogen receptors makes it a versatile compound for research and therapeutic applications.
Properties
CAS No. |
37005-63-3 |
---|---|
Molecular Formula |
C23H36O4 |
Molecular Weight |
376.537 |
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17S)-3,7-dihydroxy-7,10,13,17-tetramethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H36O4/c1-14(24)27-23(5)11-8-18-19-17(7-10-21(18,23)3)20(2)9-6-16(25)12-15(20)13-22(19,4)26/h13,16-19,25-26H,6-12H2,1-5H3/t16-,17-,18-,19+,20-,21-,22?,23-/m0/s1 |
InChI Key |
PPUMOABMDORSSH-SDVLAHOISA-N |
SMILES |
CC(=O)OC1(CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)(C)O)C)C |
Origin of Product |
United States |
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